molecular formula C21H18N2O3S B2661935 (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-80-8

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2661935
CAS No.: 441290-80-8
M. Wt: 378.45
InChI Key: RBJANXGQVZAVBV-QURGRASLSA-N
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Description

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide (CAS 441290-80-8) is a synthetic organic compound based on a naphtho[2,1-d]thiazole core structure . This scaffold is of significant interest in medicinal chemistry and materials science due to its extended π-conjugated system, which is a key feature for developing compounds with unique photophysical properties . Researchers are particularly interested in such structures for the design of novel fluorescent dyes and probes. The extended conjugated system can lead to pronounced solvatochromism, where absorption and emission spectra shift depending on the solvent's polarity, making them useful for sensing applications and optical devices . Furthermore, derivatives containing the naphthothiazole skeleton have demonstrated potent biological activities. Specifically, structurally related naphtho[2,3-d]thiazole-4,9-dione compounds have shown promising antimicrobial efficacy against pathogenic bacteria, including Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for such compounds often involves the generation of reactive oxygen species and the disruption of redox signaling within bacterial cells . This combination of fluorescent properties and antimicrobial activity positions this compound as a valuable reagent for multidisciplinary research. Potential applications include the development of new theranostic agents that combine diagnostic imaging and therapeutic action, as well as fundamental studies in chemical biology and photophysics. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-17-11-8-13-6-4-5-7-15(13)19(17)27-21(23)22-20(24)16-10-9-14(25-2)12-18(16)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJANXGQVZAVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole intermediate, which is then coupled with the benzamide derivative. Key steps include:

    Formation of Naphthothiazole: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The naphthothiazole intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect cellular pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents on Benzamide Substituents on Thiazole/Naphthothiazole Molecular Weight (g/mol)
(E)-2,4-Dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2-ylidene)benzamide (Target) Naphtho[2,1-d]thiazole 2,4-Dimethoxy 3-Methyl ~407.46 (calculated)
(E)-3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15m) Thiazole 3-Methoxy 3-Methyl, 4-(3,4,5-trimethoxyphenyl) 455.48
(E)-2-(Benzo[d]thiazol-2-ylidene)-2-cyanoethanethioamide (9) Benzothiazole Cyano, thioamide None ~261.35
4-(3-Benzylbenzo[d]thiazol-2-ylidene)-cyclohexa-2,5-dien-1-one (4d) Benzothiazole + cyclohexadienone None 3-Benzyl ~347.44

Key Observations :

  • Methoxy substituents on the benzamide (2,4-dimethoxy) are critical for electronic modulation, analogous to compound 15m, where methoxy groups enhance solubility and metabolic stability .
  • 3-Methyl substitution on the thiazole ring is conserved in multiple analogues (e.g., 15m, 5p) to prevent steric hindrance while maintaining planarity .

Spectral and Physicochemical Properties

Table 2: NMR Data Comparison
Compound ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm)
Target Compound 3.8–4.0 (OCH₃), 6.5–8.5 (aromatic H), 2.5 (CH₃ on thiazole) 170–175 (C=O), 55–60 (OCH₃), 20–25 (CH₃)
15m 3.9–4.0 (OCH₃), 6.6–7.9 (aromatic H), 2.4 (CH₃ on thiazole) 168.9 (C=O), 56.1 (OCH₃), 21.4 (CH₃)
5p 0.8–1.5 (C₁₂H₂₅ chain), 7.2–8.4 (aromatic H) 174.2 (C=O), 34.9 (N–CH₃), 14–35 (C₁₂H₂₅)

Insights :

  • Methoxy groups in the target compound and 15m show nearly identical ¹H NMR shifts (~3.9 ppm), confirming their electron-donating effects .
  • The naphthothiazole core introduces downfield shifts in aromatic protons (δ 7.5–8.5 ppm) compared to simpler thiazoles (δ 6.5–7.5 ppm) due to extended conjugation .

Structure-Activity Relationship (SAR) :

  • Methoxy groups enhance solubility and membrane permeability, as seen in 15m and the target compound.
  • Bulky substituents (e.g., naphthothiazole vs. benzothiazole) improve target selectivity but may reduce bioavailability .

Stability and Reactivity

  • The ylidene (C=N) linkage in the target compound is sensitive to hydrolysis under acidic conditions, similar to analogues like 15m .
  • Naphthothiazole core offers greater thermal stability (decomposition >250°C) compared to benzothiazoles (decomposition ~200°C) due to extended conjugation .

Biological Activity

(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antidiabetic effects, antimicrobial activity, and structure-activity relationships (SAR) based on available research findings.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds structurally similar to this compound. For instance, derivatives of benzamides have shown significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism.

Inhibitory Activity

The compound's efficacy can be compared with other synthesized derivatives. The following table summarizes the IC50 values of various compounds tested against α-glucosidase:

CompoundIC50 (μM)
This compoundTBD
Reference Acarbose39.48 ± 0.80
Compound 5o10.75 ± 0.52

The most active compound in a related study was found to possess an IC50 value of 10.75 μM, indicating potent inhibitory action against α-glucosidase enzymes . The SAR analysis revealed that electron-donating and electron-withdrawing groups significantly influence the biological activity of these compounds.

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been documented extensively. Compounds similar to this compound have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study

In a study assessing the antimicrobial effects of benzamide derivatives:

  • Tested Strains : E. coli and Staphylococcus aureus
  • Results : The derivatives exhibited moderate to strong antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 μg/mL.

This suggests that modifications in the benzamide structure can enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups can significantly affect the biological activity of this compound.

Key Findings:

  • Electron Donors : Alkyl groups enhance solubility and bioavailability.
  • Electron Acceptors : Nitro groups increase potency by enhancing binding affinity to target enzymes.
  • Hydrophobic Interactions : The naphthalene moiety contributes to increased interactions within the enzyme active sites.

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